molecular formula C22H19FN6O4S B2846778 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 852152-95-5

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No. B2846778
CAS RN: 852152-95-5
M. Wt: 482.49
InChI Key: IMOZGCWEUALPAG-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O4S and its molecular weight is 482.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for PET Imaging

One notable application is in the development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). A similar compound, DPA-714, designed with a fluorine atom for labeling with fluorine-18, has been synthesized for in vivo imaging applications, showcasing the potential of such compounds in medical diagnostics and research (Dollé et al., 2008).

Anticancer and Anti-inflammatory Agents

Further research has explored the synthesis of novel compounds with anti-inflammatory and analgesic properties. These efforts highlight the potential for derivatives of complex chemical structures to serve as templates for the development of therapeutic agents with specific biological activities (Abu‐Hashem et al., 2020).

Cytotoxic Activity Against Cancer Cell Lines

Another study focused on designing, synthesizing, and testing certain derivatives for their in vitro cytotoxic activity, indicating the potential of these compounds as anticancer agents. This underscores the importance of chemical synthesis in the discovery of new therapeutic molecules (Al-Sanea et al., 2020).

PI3K Inhibitors for Cancer Treatment

Modification of related compounds to serve as PI3K inhibitors demonstrates their significance in developing anticancer drugs with lower toxicity, showcasing the role of chemical modifications in enhancing biological activity and safety profiles (Wang et al., 2015).

Crystal Structure Analysis

Research into the crystal structures of similar compounds provides insights into their molecular configurations, which is crucial for understanding their interactions at the atomic level and designing molecules with desired properties (Subasri et al., 2016).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O4S/c1-33-15-8-6-14(7-9-15)29-18(10-13-11-19(30)26-21(32)24-13)27-28-22(29)34-12-20(31)25-17-5-3-2-4-16(17)23/h2-9,11H,10,12H2,1H3,(H,25,31)(H2,24,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZGCWEUALPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.